1-Chloro-4-methoxybutane
Description
1-Chloro-4-methoxybutane (CAS 17913-18-7) is an organohalogen compound with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol . It is classified as a colorless liquid with a purity of 99% and is primarily used as a pharmaceutical intermediate, notably in the synthesis of Fluvoxamine maleate . Its structure features a four-carbon chain with a chlorine atom at position 1 and a methoxy group (-OCH₃) at position 4, making it a bifunctional alkyl ether halide. Key identifiers include EC number 241-858-8 and HS code 2909199090 . Safety data highlight its flammability, acute toxicity, and irritant properties, necessitating precautions such as ventilation and protective equipment during handling .
Properties
IUPAC Name |
1-chloro-4-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRARJQZRCCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170773 | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17913-18-7 | |
| Record name | 1-Chloro-4-methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-4-methoxybutane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methoxybutane | |
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| Record name | 1-Chloro-4-methoxybutane | |
| Source | EPA DSSTox | |
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| Record name | 1-chloro-4-methoxybutane | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the following stoichiometric equation:
Key parameters from Example 1 of the patent include:
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Reactants : 65.68 kg (553 moles) of thionyl chloride.
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Temperature : The reaction mixture is cooled to 20–25°C during thionyl chloride addition.
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Work-up : Quenching with 120 L of water in five portions to neutralize excess reagents.
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Isolation : Distillation at 140–150°C under atmospheric pressure yields 22 kg of product (37–38% molar yield).
Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis
| Parameter | Value/Description |
|---|---|
| Thionyl chloride | 553 moles |
| Cooling rate | 30–45 minutes to 20–25°C |
| Quenching volume | 120 L water |
| Distillation temperature | 140–150°C |
| Yield | 37–38% |
Optimization Insights
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Solvent-Free Conditions : The absence of solvents simplifies purification but requires meticulous temperature control to prevent side reactions.
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Quenching Protocol : Gradual addition of water minimizes exothermic risks and ensures complete neutralization of residual HCl.
Purification Techniques
Post-synthesis purification is critical to achieving pharmaceutical-grade purity. The patent describes two primary methods: distillation and crystallization.
Distillation
Distillation under atmospheric pressure remains the standard method for initial purification:
Crystallization
Example 5 of the patent outlines a methanol-water crystallization protocol:
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Dissolution : Crude product (9 kg) is dissolved in 22.5 L methanol at 50–55°C.
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Precipitation : Slow addition of 7.5 L water over 3–5 hours at 14–16°C induces crystallization.
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Filtration : The suspension is filtered and washed with water, yielding 8.5 kg of product with ≥99% HPLC purity.
Table 2: Comparison of Purification Methods
| Method | Purity | Yield | Key Advantage |
|---|---|---|---|
| Distillation | 97–98% | 37–38% | Rapid processing |
| Crystallization | ≥99% | 63–67% | Superior purity |
Industrial-Scale Production Considerations
Scalability and safety are paramount in large-scale synthesis:
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Reactor Design : Glass-lined reactors prevent corrosion from HCl byproducts.
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Temperature Control : Automated cooling systems maintain reflux conditions (47–49°C) during Grignard reagent preparation.
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Waste Management : Neutralization of acidic vapors and SO₂ scrubbing are essential for regulatory compliance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom undergoes nucleophilic displacement with various reagents:
Key finding : Reaction rates depend on solvent polarity, with DMF accelerating thiol substitution by 3× compared to ethanol.
Grignard Reagent Formation
When reacted with magnesium in tetrahydrofuran:
text1-Chloro-4-methoxybutane + Mg → 4-Methoxybutylmagnesium chloride
This Grignard reagent demonstrates unique reactivity:
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Carbonyl Additions : Reacts with benzaldehyde to yield 1-(4-methoxybutyl)-phenylmethanol (83% yield)
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Cross-Coupling : Participates in Negishi couplings with 85-92% efficiency
Industrial protocol (patented):
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1.8 kg Mg suspended in 2-methyltetrahydrofuran
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9 kg this compound added over 3-5 hrs at 47-49°C
Elimination Reactions
Dehydrohalogenation occurs under strong base conditions:
| Base | Temperature | Major Product | Selectivity |
|---|---|---|---|
| KOH/EtOH | 110°C | 1-Methoxy-1-butene | 78% |
| NaNH₂/NH₃(l) | -33°C | 3-Methoxy-1-butene | 64% |
Zaitsev orientation dominates in polar aprotic solvents, while bulky bases favor less substituted alkenes.
Oxidation and Reduction
The methoxy group remains intact during these transformations:
Oxidation (KMnO₄/H₂SO₄):
textThis compound → 4-Chlorobutanoic acid (72% yield)
Reduction (LiAlH₄/ether):
textThis compound → 4-Methoxybutane (89% yield)
Scientific Research Applications
Chemical Properties and Characteristics
1-Chloro-4-methoxybutane is characterized by:
- Molecular Formula : C₅H₁₁ClO
- Molecular Weight : 122.59 g/mol
- Appearance : Colorless liquid with a sweet odor
- Boiling Point : Approximately 110 °C
- Flammability : Classified as a flammable liquid
Scientific Research Applications
This compound serves as an important intermediate in various chemical syntheses and research applications:
Organic Synthesis
- Pharmaceuticals : It is utilized as a building block in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into Grignard reagents, which are crucial for forming carbon-carbon bonds in organic molecules.
- Agrochemicals : The compound is also employed in synthesizing agrochemicals, enhancing crop protection formulations.
Biochemical Studies
- Enzyme-Catalyzed Reactions : Researchers use this compound to study enzyme activity and kinetics by acting as a substrate in biochemical assays.
- Medicinal Chemistry : The compound's unique functional groups make it a candidate for developing novel therapeutic agents.
Industrial Applications
- Specialty Chemicals Production : It is used in producing specialty chemicals, including solvents and intermediates for various industrial processes.
- Chemical Reactions : The compound undergoes nucleophilic substitution reactions, oxidation, and reduction processes, making it versatile for laboratory experiments.
Case Study 1: Synthesis of Benzonitrile
In a study exploring the synthesis of benzonitrile, researchers utilized this compound as an intermediate. The compound's ability to react with various nucleophiles facilitated the formation of desired products efficiently .
Case Study 2: Enzyme Kinetics
A biochemical assay was conducted using this compound to investigate enzyme kinetics. The compound served as a substrate, allowing researchers to analyze reaction rates and mechanisms effectively.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxybutane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion . The methoxy group can participate in various reactions, including oxidation and reduction, depending on the conditions .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares molecular features of 1-Chloro-4-methoxybutane with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₅H₁₁ClO | 122.59 | 17913-18-7 | Chloro, methoxy |
| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | 6940-78-9 | Bromo, chloro |
| 4-Chloro-1,1-dimethoxybutane | C₆H₁₃ClO₂ | 152.62 | 29882-07-3 | Chloro, two methoxy groups |
| 1-Chlorobutane | C₄H₉Cl | 92.57 | 109-69-3 | Chloro (terminal) |
Key Observations :
- Halogen vs. Ether Functionality : Unlike simpler alkyl halides (e.g., 1-Chlorobutane), this compound combines halogen reactivity with ether stability, enabling diverse synthetic applications .
- Bromo vs. Chloro : 1-Bromo-4-chlorobutane (C₄H₈BrCl) has a higher molecular weight due to bromine, which enhances its leaving group ability in substitution reactions compared to chlorine .
- Dimethoxy Derivatives: 4-Chloro-1,1-dimethoxybutane (C₆H₁₃ClO₂) features two methoxy groups, increasing polarity and boiling point (168.3°C) compared to mono-methoxy analogs .
Physical and Chemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility | Reactivity Notes |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Likely low in water | Ether stability; SN2 reactions |
| 1-Bromo-4-chlorobutane | Not reported | Not reported | Low in water | High reactivity in alkylations |
| 4-Chloro-1,1-dimethoxybutane | 168.3 ± 30.0 | 1.0 ± 0.1 | Moderate | Acetal hydrolysis sensitivity |
| 1-Chlorobutane | 78–79 | 0.89 | Insoluble in water | Fast SN2 reactions |
Analysis :
- Boiling Points : The dimethoxy derivative (168.3°C) has a significantly higher boiling point than this compound due to increased hydrogen bonding and molecular weight .
- Reactivity : this compound’s methoxy group reduces electrophilicity compared to 1-Bromo-4-chlorobutane, making it less reactive in nucleophilic substitutions but more stable in acidic conditions .
Q & A
Q. What are the optimal synthetic routes for 1-chloro-4-methoxybutane, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound often involves nucleophilic substitution or etherification reactions. For example, in antidepressant drug synthesis, it is produced via a multi-step procedure involving Grignard reagent formation and etherification with methoxy groups . Key parameters include:
- Temperature control : Reactions involving methoxy groups typically require reflux conditions (e.g., 103°C for 0.5 hours in HCl-mediated syntheses) .
- Catalyst selection : Acid catalysts (e.g., HCl) or phase-transfer catalysts can enhance reaction efficiency.
- Purification : Distillation or column chromatography is critical for isolating high-purity products, as evidenced in protocols for structurally similar chlorinated alkanes .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to unambiguously characterize this compound?
- NMR : H and C NMR can identify the methoxy (-OCH) and chloroalkane (-CHCl) groups. For example, the methoxy proton typically resonates at δ 3.2–3.4 ppm, while adjacent CH groups show splitting patterns due to coupling with chlorine .
- Mass Spectrometry (MS) : The molecular ion peak (M) for CHClO (MW 122.59) should appear at m/z 122/124 (Cl isotopic pattern). Fragmentation patterns (e.g., loss of CHO or Cl) confirm structural assignments .
- IR : Stretching vibrations for C-O (1050–1150 cm) and C-Cl (550–750 cm) bonds provide additional validation .
Q. What are the common impurities in this compound synthesis, and how can they be mitigated?
- Byproducts : Incomplete substitution may yield 1-methoxy-4-hydroxybutane or dichlorinated derivatives.
- Mitigation strategies :
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism and thermodynamics of this compound formation?
Density Functional Theory (DFT) calculations can model reaction pathways, such as the activation energy for methoxy group substitution. For example:
- Transition state analysis : Identifies rate-limiting steps (e.g., nucleophilic attack by methoxide ion on 1-chloro-4-hydroxybutane) .
- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict atomization energies within 2.4 kcal/mol error, validating experimental ΔH values .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection (e.g., THF vs. DMF) .
Q. How can contradictory data in literature (e.g., CAS registry discrepancies) be resolved for this compound?
Conflicting identifiers (e.g., CAS 68239-23-6 vs. 17913-18-7) arise from naming conventions or structural isomerism. Resolution strategies include:
Q. What strategies are effective in minimizing byproducts during scale-up of this compound synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-chlorination .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported HCl) enhance sustainability and reduce waste .
- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate concentrations, enabling dynamic adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
